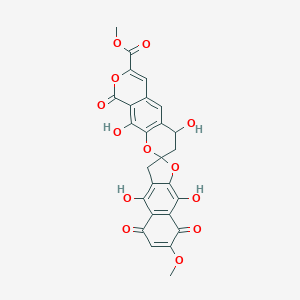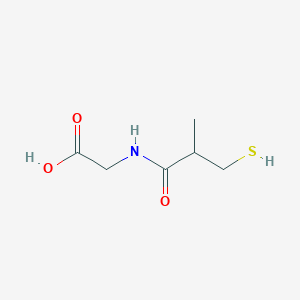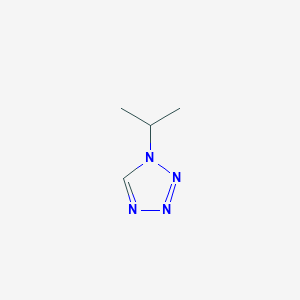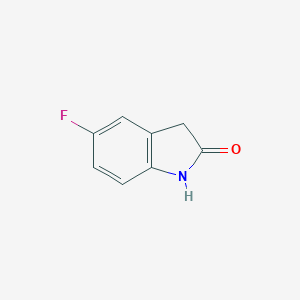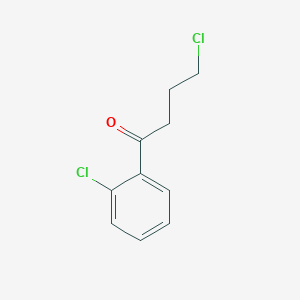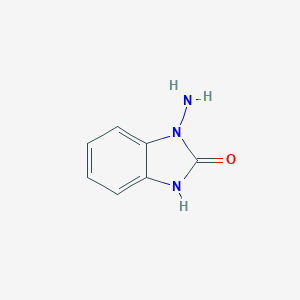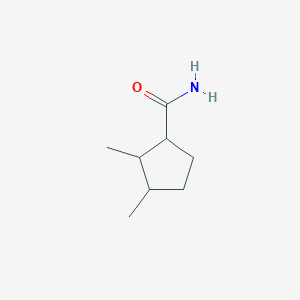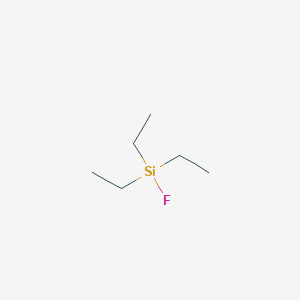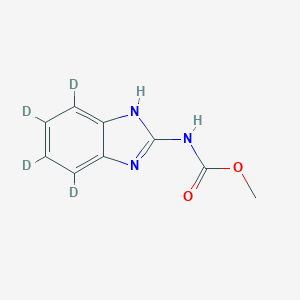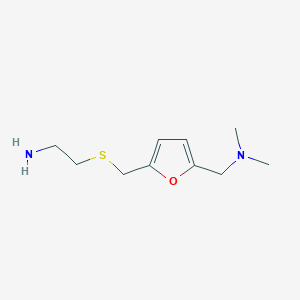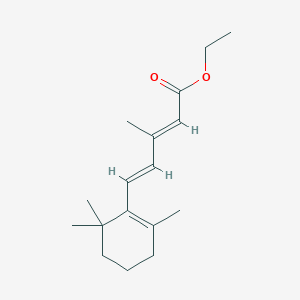
Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate involves complex stereo-, regio-, and chemoselective cycloaddition reactions. For instance, Ulaganathan et al. (2016) described the one-pot chemo-, regio-, and stereoselective synthesis of series of heterocyclic and spiroheterocyclic compounds through mono- and bis[3 + 2]-cycloaddition reactions using related dienophiles in good yields (Ulaganathan et al., 2016). This synthesis approach demonstrates the versatile reactivity of such dienoates in forming complex cyclic structures.
Molecular Structure Analysis
The molecular structure of ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate and related compounds is often elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectroscopy (MS), complemented by single-crystal X-ray diffraction studies. These methods allow for a detailed understanding of the compound's stereochemistry and regiochemistry, critical for its reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate encompasses a range of transformations. For example, Kuroda et al. (1996) demonstrated an acylative C–C single-bond cleavage leading to ethyl 2-(2-oxoalkyl)acrylate and a self-cyclization to form 5,5-disubstituted 3-methylenetetrahydrofuran-2-one under specific conditions (Kuroda et al., 1996). Such reactions highlight the compound's potential for synthesizing diverse organic molecules.
Scientific Research Applications
Synthesis and Chemical Transformations
Research on this compound often centers around its synthesis and use in creating complex molecules. For instance, Morita and Kuwahara (2007) demonstrated a stereoselective synthesis method involving cross-metathesis that contributes to the field of macrodiolide antibiotics, highlighting its role in producing elaiolide, a macrodiolide antibiotic (Morita & Kuwahara, 2007). Similarly, Shakhmaev et al. (2017) developed an efficient approach to synthesize ethyl 5-chloropenta-2,4-dienoate isomers, showcasing the versatility of this compound in organic synthesis (Shakhmaev et al., 2017).
Supramolecular Chemistry and Materials Science
Yuan et al. (2019) explored the formation of two-dimensional crystals through supramolecular pentamers, demonstrating the material science applications of ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dienoate on Au(111) surfaces. This study reveals how such compounds can form ordered arrays through hydrogen bonding and van der Waals interactions, indicating potential applications in nanotechnology and surface science (Yuan et al., 2019).
Biological Activity and Pharmacology
The compound's derivatives have been studied for their biological activities. For instance, Cheng et al. (2018) discovered new farnesylcyclohexenones with antibacterial properties against Staphylococcus aureus in their study of deep-sea-derived fungi. This highlights the potential of derivatives of Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate in developing new antibacterial agents (Cheng et al., 2018).
Heterocyclic Compound Synthesis
Sankar et al. (2016) conducted a study on the synthesis of pyrrolidine, isoxazolidine, and isoxazoline derivatives via [3 + 2]-cycloaddition reactions, showcasing the utility of ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dienoate in the creation of heterocyclic compounds. This study emphasizes the compound's role in producing heterocyclic and spiroheterocyclic compounds, which are crucial in medicinal chemistry (Sankar et al., 2016).
properties
IUPAC Name |
ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-6-19-16(18)12-13(2)9-10-15-14(3)8-7-11-17(15,4)5/h9-10,12H,6-8,11H2,1-5H3/b10-9+,13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMNNGDXRUXFV-OKLKQMLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417854 | |
| Record name | Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate | |
CAS RN |
5452-61-9 | |
| Record name | NSC18948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



